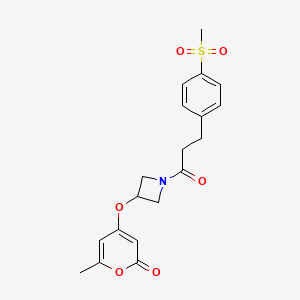
6-methyl-4-((1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with several functional groups. It includes a pyranone ring, a methylsulfonyl phenyl group, and an azetidine ring .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various aromatic and heterocyclic aldehydes, acetyl acetone, and phenacyl bromides .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. It includes a pyranone ring, a methylsulfonyl phenyl group, and an azetidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its NMR spectroscopy data and computational chemical data .Scientific Research Applications
Synthesis and Evaluation of Antimicrobial Agents
Compounds structurally related to 6-methyl-4-((1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one have been synthesized and evaluated for their antimicrobial properties. Research has focused on the development of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents. For instance, studies involving the synthesis of novel heterocyclic compounds containing a sulfonamido moiety showed significant antibacterial activities, highlighting the potential for such compounds in antimicrobial applications (Azab, Youssef, & El-Bordany, 2013). Similarly, derivatives of azetidinone have been prepared and screened for antimicrobial activities, demonstrating the promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Anti-Inflammatory and Antiviral Evaluation
The structural framework of this compound provides a basis for the development of anti-inflammatory and antiviral agents. Research into N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (AZD9668), a novel oral inhibitor of neutrophil elastase, has shown potential in reducing lung inflammation and associated structural and functional changes in diseases, illustrating the therapeutic potential of compounds with similar structural characteristics (Stevens et al., 2011).
Photodegradation Studies
The photodegradation of related sulfonylurea herbicides, such as azimsulfuron, has been studied to understand the environmental fate and transformation products of these chemicals. The research on azimsulfuron's phototransformation in water under different conditions has provided insights into the degradation pathways and products, which are crucial for assessing the environmental impact of sulfonylurea herbicides and related compounds (Pinna, Zema, Gessa, & Pusino, 2007).
properties
IUPAC Name |
6-methyl-4-[1-[3-(4-methylsulfonylphenyl)propanoyl]azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-13-9-15(10-19(22)25-13)26-16-11-20(12-16)18(21)8-5-14-3-6-17(7-4-14)27(2,23)24/h3-4,6-7,9-10,16H,5,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMXXVYEVMMPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

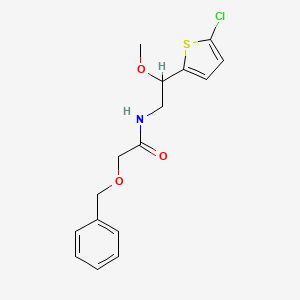
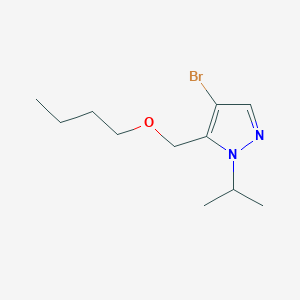
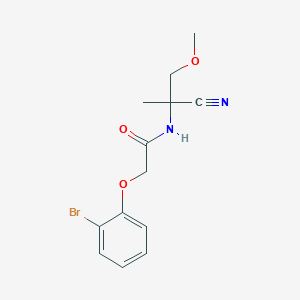
![2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2539194.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539195.png)
![(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2539197.png)
![2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2539198.png)
![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2539205.png)
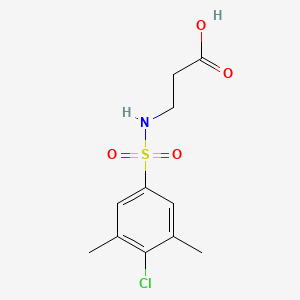
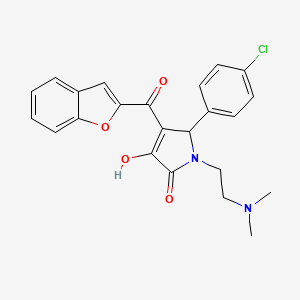
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2539210.png)
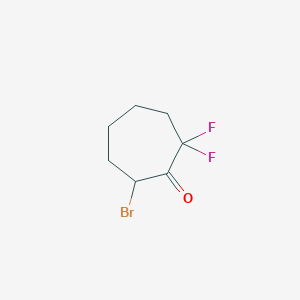
![(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide](/img/structure/B2539212.png)
![N-(3,5-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2539213.png)